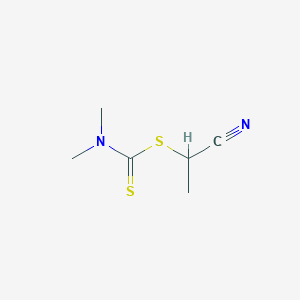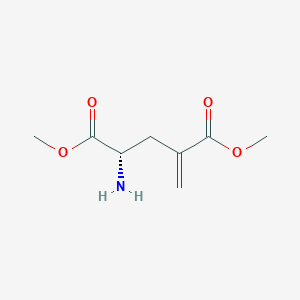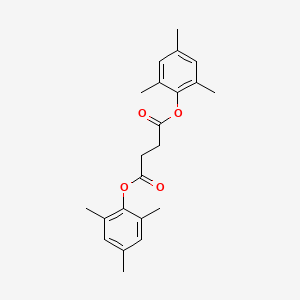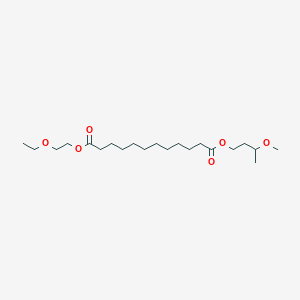
1-Cyanoethyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoethyl dimethylcarbamodithioate is an organosulfur compound with the molecular formula C6H10N2S2. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a cyanoethyl group attached to a dimethylcarbamodithioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanoethyl dimethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dimethylamine, followed by the addition of acrylonitrile. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise ratios. The reaction is monitored to maintain optimal conditions, such as temperature and pressure, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Cyanoethyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyanoethyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Cyanoethyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its sulfur-containing moiety plays a crucial role in these interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethyl dimethylcarbamodithioate: Similar in structure but with an ethyl group instead of a cyanoethyl group.
Methyl dimethylcarbamodithioate: Contains a methyl group instead of a cyanoethyl group.
Propyl dimethylcarbamodithioate: Features a propyl group in place of the cyanoethyl group.
Uniqueness
1-Cyanoethyl dimethylcarbamodithioate is unique due to its cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other similar compounds may not be as effective .
Properties
CAS No. |
61540-36-1 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1-cyanoethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-5(4-7)10-6(9)8(2)3/h5H,1-3H3 |
InChI Key |
YAIWSWLJAIONLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)



![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)


![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)

